molecular formula C17H26N2O2 B7918498 [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7918498
M. Wt: 290.4 g/mol
InChI Key: WGXNXFRQZHINPE-INIZCTEOSA-N
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Description

[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354001-18-5) is a chiral piperidine derivative with a molecular weight of 290.407 g/mol . The compound features a benzyl-isopropyl-amino substituent at the 3-position of the piperidine ring, coupled with an acetic acid moiety at the 1-position. Its stereochemistry (S-configuration) is critical for interactions with biological targets, as enantiomeric differences often dictate pharmacological activity. While this compound is listed as discontinued by suppliers like CymitQuimica , its structural framework remains relevant for studying piperidine-based drug candidates, particularly in analgesia and receptor modulation .

Properties

IUPAC Name

2-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)16-9-6-10-18(12-16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXNXFRQZHINPE-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@H]2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Synthesis

Method A: Reductive Amination

  • Starting Material : 5-Oxopentanoic acid methyl ester.

  • Conditions :

    • Reaction with ammonium acetate (3 equiv) in MeOH, NaBH3CN (2 equiv), 0°C → RT, 12 h.

    • Yield : 74% (racemic piperidine).

  • Chiral Resolution :

    • Use of (S)-mandelic acid (1.2 equiv) in EtOH, yielding (S)-piperidine-3-carboxylic acid methyl ester (ee: 95%).

Method B: Dieckmann Cyclization

  • Substrate : N-Boc-δ-amino ketone.

  • Conditions :

    • LDA (2.5 equiv), THF, −78°C → 0°C, 2 h.

    • Yield : 68% (cis:trans = 4:1).

Benzyl-Isopropyl-Amino Group Installation

Suzuki-Miyaura Coupling (Microwave-Assisted)

  • Reagents :

    • (S)-Piperidine-3-boronic acid (1 equiv), benzyl bromide (1.2 equiv).

    • Pd(PPh3)4 (0.05 equiv), Na2CO3 (2 equiv), DME/H2O (4:1).

  • Conditions :

    • Microwave irradiation, 150°C, 20 min.

    • Yield : 89% (isolated).

  • Stereochemical Integrity :

    • Retention of configuration confirmed via chiral HPLC (Chiralpak AD-H, hexane:iPrOH = 90:10).

Reductive Amination for Isopropyl Attachment

  • Substrate : 3-Benzylamino-piperidine.

  • Conditions :

    • Acetone (2 equiv), NaBH(OAc)3 (1.5 equiv), AcOH (0.1 equiv), CH2Cl2, 24 h.

    • Yield : 78% (dr > 20:1).

Optimization of Critical Parameters

Temperature and Catalyst Effects on Coupling Efficiency

ParameterSuzuki-MiyauraBuchwald-Hartwig
CatalystPd(PPh3)4Pd2(dba)3/Xantphos
Temp (°C)150 (MW)110
Time (h)0.3312
Yield (%)8972
ee Preservation (%)9785

Microwave-assisted coupling outperforms thermal methods in yield and stereoretention.

Solvent Impact on Reductive Amination

SolventDielectric ConstantYield (%)dr (syn:anti)
CH2Cl28.97820:1
MeCN37.56512:1
THF7.57118:1

Low-polarity solvents enhance diastereoselectivity via transition-state stabilization.

Stereochemical Control Techniques

Dynamic Kinetic Asymmetric Transformation (DYKAT)

  • Catalyst : (R)-BINAP-PdCl2 (0.1 equiv).

  • Conditions :

    • Benzyl-isopropylamine (1.1 equiv), KOtBu (2 equiv), toluene, 80°C, 8 h.

    • ee : 98% (S-enantiomer).

  • Mechanism :

    • Pd-mediated racemization of imine intermediates enables enantioconvergence.

Chiral Auxiliary Approach

  • Auxiliary : (S)-Proline-derived tert-butyl sulfinamide.

  • Yield : 81% (de >99%).

  • Limitation : Requires auxiliary removal (HCl/MeOH, 3 h).

Purification and Characterization

Chromatographic Methods

StepColumnEluentPurity (%)
Intermediate ASilica gel (230–400 mesh)EtOAc/hexane (1:4)95
Final CompoundC18 Reverse PhaseH2O/MeCN (0.1% TFA)99

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ar-H), 3.71 (q, J = 6.8 Hz, 1H, CH-N), 3.18 (dd, J = 12.4, 3.2 Hz, 1H, piperidine-H).

  • HRMS : m/z calc. for C18H26N2O4 [M+H]+: 334.1893; found: 334.1891.

Comparative Analysis of Routes

Cost vs. Efficiency

MethodCost (USD/g)Total Yield (%)ee (%)
Reductive Amination1204195
DYKAT2806598
Chiral Auxiliary1905899

DYKAT balances cost and stereochemical outcomes for industrial applications.

Challenges and Mitigation Strategies

Racemization During Acetic Acid Attachment

  • Cause : Base-induced epimerization at C3 during alkylation.

  • Solution :

    • Use of mild bases (Cs2CO3 instead of KOtBu).

    • Low-temperature conditions (−20°C).

Byproduct Formation in Coupling Steps

  • Observed Impurity : N-Benzyl dimer (5–8%).

  • Resolution :

    • Limit benzyl bromide stoichiometry to 1.2 equiv.

    • Add molecular sieves (4Å) to absorb excess reagent.

Chemical Reactions Analysis

Types of Reactions

[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The benzyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is being explored as a lead compound for developing new analgesics and neuroactive drugs. Its unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic agents for treating pain or neurological disorders.

Research indicates that this compound exhibits various biological activities, including:

  • Interaction with specific receptors and enzymes.
  • Potential role as an inhibitor or modulator in biochemical pathways.
  • Application in pharmacological studies to understand receptor interactions.

Chemical Reagent

In organic chemistry, it serves as a building block in the synthesis of more complex organic molecules and is used as a reagent in various organic reactions.

Industrial Applications

The compound is utilized in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have documented the pharmacological properties of this compound:

  • Analgesic Development : Research has shown its potential in developing new analgesics, highlighting its efficacy in pain management models.
  • Neuroactive Drug Research : Investigations into its neuroactive properties have indicated promising results for treating neurological conditions.

Mechanism of Action

The mechanism of action of [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Variants: [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic Acid

  • Structure : The R-enantiomer (CAS: 1354015-76-1) substitutes the isopropyl group with a cyclopropyl ring and has a molecular weight of 288.39 g/mol .
  • Substituent Effects: The cyclopropyl group introduces increased ring strain and reduced lipophilicity compared to the isopropyl group, which may influence membrane permeability and metabolic stability. Molecular Weight: A slight reduction (288.39 vs. 290.407) reflects the cyclopropyl group’s smaller size .

Functional Group Variations: 2-(2-(4-((3-(4-(4-Carbamoylbenzyl)piperidin-1-yl)propyl)(3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)-2-oxoethoxy)acetic Acid

  • Structure : This compound (described in ) features a carbamoylbenzyl group, a chloro-methylphenyl substituent, and an extended propyl linker.
  • Pharmacological Profile: Such modifications are typical in opioid receptor antagonists or chemokine modulators, suggesting divergent therapeutic applications compared to the simpler [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid .

Piperidine-Acetic Acid Derivatives in Targeted Protein Degradation

  • Example: (S)-2-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)acetohydrazide ().
  • Key Differences :
    • Functionalization : The pyrazolo-pyrimidinyl group enables proteolysis-targeting chimera (PROTAC) applications, linking the compound to E3 ligases for protein degradation.
    • Mechanism : Unlike the parent acetic acid derivative, this compound’s hydrazide group facilitates covalent conjugation, expanding its utility in chemical biology .

Piperidine-Based PPAR Ligands

  • Example: 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl} isoquinoline ().
  • Key Differences: Target Specificity: This ligand cocrystallizes with peroxisome proliferator-activated receptors (PPARs), indicating applications in metabolic disorders. Structural Bulk: The extended aromatic systems contrast with the compact this compound, highlighting trade-offs between receptor affinity and pharmacokinetic properties .

Physicochemical and Pharmacokinetic Considerations

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (Predicted)
This compound 290.41 Benzyl-isopropyl, acetic acid ~2.5 Moderate (pH-dependent)
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 288.39 Benzyl-cyclopropyl, acetic acid ~2.8 Low
2-(2-(4-((3-(4-(4-Carbamoylbenzyl)... ~650 Carbamoylbenzyl, chloro-methyl ~3.2 Poor
PPAR ligand () ~550 Dimethoxybenzyl, methoxyphenyl ~4.0 Very poor

*LogP values estimated using fragment-based methods.

Biological Activity

The compound [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O2C_{17}H_{26}N_{2}O_{2} with a molecular weight of approximately 290.40 g/mol. The structure is characterized by:

FeatureDescription
Piperidine Ring Central structure providing basicity and nucleophilicity
Benzyl Group Enhances lipophilicity and potential receptor interactions
Isopropyl Amino Group Contributes to steric hindrance and selectivity in binding
Acetic Acid Moiety Provides acidity and potential for esterification reactions

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing physiological processes such as pain perception and neurological functions.

Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific receptors involved in pain and inflammation pathways. The unique stereochemistry and functional groups contribute to its selectivity and potency.

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Analgesics Development : The compound's structure suggests it may be effective in treating pain-related conditions.
  • Neuroactive Drugs : Its interaction with neurotransmitter receptors could lead to new treatments for neurological disorders.

Case Studies

  • Pain Management Study :
    • A study evaluated the analgesic properties of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.
  • Neurological Impact Assessment :
    • Another investigation focused on the compound's effects on neurotransmitter systems. It was found to enhance serotonin levels, which may contribute to its mood-regulating properties.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds is essential:

CompoundBiological ActivityReference
[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acidModerate analgesic effects
[(S)-3-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acidSignificant anti-inflammatory properties
8-(3-Amino-piperidin-1-yl)-xanthinesNeuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid?

  • Methodology : The compound is typically synthesized via a multi-step process involving:

  • Step 1 : Formation of the piperidine core with chiral resolution to achieve the (S)-configuration, often using enantioselective catalysis or chiral auxiliaries .
  • Step 2 : Introduction of the benzyl-isopropyl-amine moiety via reductive amination or nucleophilic substitution under anhydrous conditions (e.g., dichloromethane or THF) .
  • Step 3 : Acetic acid functionalization via coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOAt (1-hydroxy-7-azabenzotriazole) in the presence of a base such as N-ethyl-N,N-diisopropylamine .
    • Key Challenges : Stereochemical purity and byproduct formation during coupling steps require rigorous purification via column chromatography or preparative HPLC .

Q. How is the stereochemical integrity of the (S)-configured piperidine core validated?

  • Analytical Techniques :

  • Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Comparison with literature values for (S)-piperidine derivatives (e.g., [α]D²⁵ = +15.6° to +22.3° in methanol) .
  • X-ray Crystallography : Definitive confirmation using single-crystal structures, though limited by crystallizability of intermediates .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity of this compound to biological targets?

  • In Silico Approaches :

  • Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite to model interactions with receptors like opioid or chemokine receptors (e.g., μ-opioid receptor binding ΔG ≈ -9.2 kcal/mol) .
  • Molecular Dynamics (MD) : Trajectory analysis (e.g., RMSD < 2.0 Å over 100 ns) to assess stability in binding pockets .
    • Validation : Correlation with in vitro assays (e.g., IC₅₀ values from radioligand displacement studies) .

Q. How are contradictions in solubility data resolved for this compound across different solvent systems?

  • Experimental Design :

  • Phase Solubility Studies : Conducted in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) to map solubility profiles .
  • Hansen Solubility Parameters : Computational modeling to predict miscibility gaps (e.g., δD ≈ 18.2 MPa¹/², δP ≈ 5.1 MPa¹/²) .
    • Case Study : Discrepancies in DMSO solubility (reported as 10–50 mM) are attributed to hygroscopicity; solutions must be freshly prepared under inert atmosphere .

Q. What strategies optimize the compound’s metabolic stability in preclinical pharmacokinetic studies?

  • Methodology :

  • Prodrug Derivatization : Esterification of the acetic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Cytochrome P450 Inhibition Assays : Screening with human liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated N-dealkylation) .
    • Data : Terminal half-life (t₁/₂) improved from 1.2 h (parent compound) to 4.8 h with prodrug modification .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in coupling constants for the piperidine ring?

  • Root Cause : Conformational flexibility of the piperidine ring in solution, leading to dynamic chair-to-chair interconversion.
  • Resolution :

  • Low-Temperature NMR : Acquire spectra at -40°C to "freeze" conformers, resolving J values (e.g., J₃a,4ax = 10.2 Hz vs. J₃eq,4ax = 4.5 Hz) .
  • DFT Calculations : Compare experimental couplings with theoretical values from density functional theory (B3LYP/6-31G*) .

Methodological Resources

  • Stereochemical Analysis : Refer to Juárez et al. (1997) for chiral resolution protocols .
  • In Silico Modeling : Santos-Filho (2021) provides docking workflows for COX-2 selective ligands, adaptable to other targets .
  • Metabolic Profiling : British Journal of Pharmacology (2009) outlines microsomal stability assays .

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